molecular formula C20H17ClN6O3 B2715938 N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide CAS No. 1251619-07-4

N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide

Cat. No.: B2715938
CAS No.: 1251619-07-4
M. Wt: 424.85
InChI Key: PACDHSAZGGFPQB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide is a heterocyclic compound featuring a triazolo[4,3-c]pyrimidin core substituted with a pyridinyl group, a methyl group, and a ketone moiety. The acetamide side chain is further modified with a 5-chloro-2-methoxyphenyl group.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O3/c1-12-23-15(14-5-3-4-8-22-14)10-18-25-26(20(29)27(12)18)11-19(28)24-16-9-13(21)6-7-17(16)30-2/h3-10H,11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACDHSAZGGFPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using reagents like hydrazine and formamide.

    Introduction of the Pyridinyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the pyridinyl moiety.

    Attachment of the Chlorinated Methoxyphenyl Group: This step involves the substitution reaction where the chlorinated methoxyphenyl group is introduced, often using a halogenated precursor and a base.

    Final Acetylation: The final step involves acetylation to form the acetamide group, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by the presence of a chloro and methoxy substituent on the phenyl ring, along with a triazolo-pyrimidine moiety. Its molecular formula is C19H19ClN4O3C_{19}H_{19}ClN_{4}O_{3}, and it exhibits properties that are conducive to biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to increased permeability and subsequent cell death .

2. Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have shown that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific metabolic pathways critical for cancer cell survival. The presence of chloro and methoxy groups appears to enhance its ability to penetrate cell membranes and interact with intracellular targets .

3. Enzyme Inhibition

N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide has also been shown to inhibit certain enzymes involved in metabolic processes. For instance, it may inhibit asparaginase, an enzyme that plays a critical role in the growth of specific cancer cells by depleting asparagine levels .

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains with low MIC values.
Anticancer ActivityInduced apoptosis in various cancer cell lines; potential as a therapeutic agent in oncology.
Enzyme InhibitionInhibited asparaginase activity leading to reduced viability in asparagine-dependent cancer cells.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazolo-Pyrimidine Cores

The triazolo[4,3-c]pyrimidine scaffold is shared with compounds such as N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines (). These derivatives are synthesized via reactions of 5-chloro-1,2,3-dithiazolium salts with activated methylene compounds, leading to fused heterocyclic systems . Unlike the target compound, these analogues lack the acetamide side chain but exhibit notable antimicrobial and antitumor activity, suggesting that the triazole-pyrimidine framework itself may confer bioactivity .

Pyrazolo[1,5-a]pyrimidine Derivatives

describes (S)-N-(5-((3-Cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl)amino)-2-(methyl(pyrrolidin-2-ylmethyl)amino)phenyl)acetamide (2f), which shares a pyrimidine core and acetamide functionality. Compound 2f is optimized for kinase inhibition, highlighting the importance of substituents (e.g., cyclopropylamino groups) in modulating potency .

Acetamide-Modified Heterocycles

lists N-(5-chloro-pyridine-2-yl)-5-methoxy-2-nitrobenzamide and N-(6-(2-methylpyrimidin-4-yloxy)quinazolin-2-yl)-2-(piperidin-1-yl)acetamide , which share the acetamide linkage but lack the triazolo-pyrimidine core. These compounds emphasize the role of aromatic substituents (e.g., nitro or pyrimidinyloxy groups) in solubility and receptor binding .

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Reported Bioactivity Reference
Target Compound Triazolo[4,3-c]pyrimidine 5-Methyl, 7-pyridinyl, 5-chloro-2-methoxy Not explicitly reported N/A
N-(4-chloro-dithiazolylidene)pyridin-X-amines Dithiazole-triazole-pyrimidine Chloro, pyridinyl Antimicrobial, antitumor
Compound 2f () Pyrazolo[1,5-a]pyrimidine Cyclopropylamino, cyanophenyl Kinase inhibition
N-(5-chloro-pyridine-2-yl)-5-methoxy-2-nitrobenzamide Benzamide Nitro, methoxy, chloropyridine Not reported

Pharmacological Potential

While direct data on the target compound is absent, Baraldi et al. (2002) demonstrate that triazolo-pyrimidine derivatives exhibit antimicrobial and antitumor activity , likely due to intercalation or enzyme inhibition . The pyridinyl group in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors like Compound 2f .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antiviral and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H17ClN4O3C_{21}H_{17}ClN_{4}O_{3} with a molecular weight of approximately 440.9 g/mol. It features a chloro-substituted methoxyphenyl group and a triazolopyrimidine moiety, which are known to influence its biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance:

  • Inhibition of Viral Replication : A review highlighted that triazole derivatives can inhibit various viruses by targeting specific viral enzymes or inhibiting viral replication in cell cultures. For example, certain derivatives showed up to 91% inhibition of HSV-1 at 50 µM concentration with low cytotoxicity (CC50 > 600 µM) .
  • Mechanism of Action : The mechanism often involves the inhibition of nucleic acid synthesis or interference with viral protein synthesis pathways. Compounds with similar structural features have been shown to inhibit guanine nucleotide synthesis by affecting inosine monophosphate dehydrogenase activity .

Anticancer Activity

The compound also shows promise in cancer research:

  • Inhibition of Tumor Growth : Studies have demonstrated that triazole-based compounds can inhibit the proliferation of cancer cells. For example, derivatives tested against various cancer cell lines displayed IC50 values in the low micromolar range .
  • Targeting Kinases : Some related compounds have been identified as multikinase inhibitors, effectively targeting pathways involved in cell cycle regulation and apoptosis . This suggests that this compound may possess similar properties.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant antiviral activity against HSV with IC50 values indicating effective inhibition without high cytotoxicity .
Study 2Showed that triazole derivatives can effectively inhibit cancer cell growth in vitro with promising IC50 values .
Study 3Investigated the multikinase inhibitory activity of structurally similar compounds and found effective targeting of CDK4/CYCLIN D1 pathways .

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

  • Methodological Answer : Optimization involves refining reaction conditions (e.g., solvent choice, temperature, and catalyst). For example:
  • Use triethylamine as a base to facilitate amide bond formation during reflux (60–80°C) .
  • Monitor reaction progress via TLC (silica gel plates, ethyl acetate/hexane eluent) to identify intermediates and byproducts .
  • Purify via recrystallization (e.g., using pet-ether or ethanol) to remove unreacted starting materials .
  • Incorporate flow chemistry techniques for continuous synthesis, reducing side reactions and improving scalability .

Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and regiochemistry .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • IR spectroscopy to detect functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for acetamide) .
  • X-ray crystallography to resolve stereochemical ambiguities, particularly for the triazolopyrimidine core .

Q. What solvents and storage conditions are recommended to maintain the compound’s stability?

  • Methodological Answer :
  • Solubility : DMF or DMSO for dissolution in biological assays; avoid protic solvents (e.g., water) to prevent hydrolysis .
  • Storage : Store in desiccators at –20°C under inert gas (argon/nitrogen) to minimize oxidation and moisture absorption .

Advanced Research Questions

Q. How can researchers elucidate the role of the pyridin-2-yl substituent in modulating the compound’s reactivity or biological activity?

  • Methodological Answer :
  • Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substituted pyridine rings (e.g., 3-pyridyl, 4-pyridyl) .
  • Use density functional theory (DFT) to calculate electronic effects (e.g., charge distribution, HOMO-LUMO gaps) influencing binding interactions .
  • Compare kinetic data (e.g., reaction rates with/without pyridin-2-yl) to assess steric or electronic contributions to reactivity .

Q. What strategies resolve contradictions in biological assay data, such as inconsistent IC₅₀ values across studies?

  • Methodological Answer :
  • Standardize assay protocols : Use identical cell lines, incubation times, and controls (e.g., DMSO vehicle) to minimize variability .
  • Validate results via orthogonal assays (e.g., fluorescence polarization + surface plasmon resonance) to confirm target engagement .
  • Analyze impurities (e.g., via HPLC-MS) to rule out batch-to-batch variability in compound purity .

Q. How can Design of Experiments (DoE) principles be applied to optimize multi-step syntheses of this compound?

  • Methodological Answer :
  • Define critical parameters (e.g., temperature, stoichiometry, reaction time) and use factorial design to identify interactions .
  • Apply response surface methodology (RSM) to model optimal conditions for high-yield steps (e.g., cyclization using POCl₃) .
  • Use software tools (e.g., JMP, MODDE) for statistical analysis and robustness testing .

Tables for Key Data

Q. Table 1: Common Synthetic Intermediates and Byproducts

Intermediate/ByproductDetection MethodMitigation Strategy
Unreacted chloroacetyl chlorideTLC (Rf = 0.7 in ethyl acetate)Extended reflux with excess amine
Hydrolysis byproducts (carboxylic acids)IR (broad O-H stretch ~2500 cm⁻¹)Use anhydrous solvents and molecular sieves

Q. Table 2: Recommended Analytical Parameters

TechniqueKey ParametersApplication
¹H NMR500 MHz, CDCl₃Confirm methoxy and methyl group integration
HRMSESI+, m/z 394.382Verify molecular ion peak
HPLCC18 column, 70:30 acetonitrile/waterPurity assessment (>95%)

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